MORDANT BLACK 38

Vue d'ensemble

Description

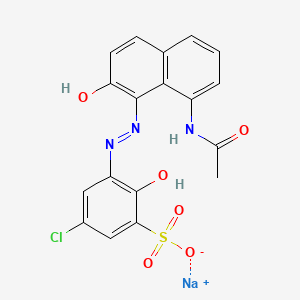

MORDANT BLACK 38 is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MORDANT BLACK 38 typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 8-(acetylamino)-2-hydroxy-1-naphthalenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid under alkaline conditions to form the azo compound.

Neutralization: The resulting compound is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The azo group (-N=N-) can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amines resulting from the reduction of the azo group.

Substitution: Compounds with different substituents replacing the chloro group.

Applications De Recherche Scientifique

Textile Industry

Dyeing Fibers:

Mordant Black 38 is widely utilized for dyeing natural fibers such as wool, silk, and cotton. It offers deep black shades that are resistant to fading and washing. The dyeing process often involves the use of mordants to enhance color fixation on fibers, creating a robust color bond.

Table 1: Comparison of Dyeing Efficacy

| Fiber Type | Mordant Used | Shade Obtained | Fastness Properties |

|---|---|---|---|

| Wool | Aluminum sulfate | Deep black | Excellent light fastness |

| Silk | Chrome mordant | Rich black | Good wash fastness |

| Cotton | Iron mordant | Dark grey-black | Moderate light fastness |

Leather Processing

In the leather industry, this compound is employed to achieve uniform coloration in leather goods. The dye not only imparts color but also assists in enhancing the durability of the leather against environmental factors.

Environmental Applications

Recent studies have explored the use of this compound in wastewater treatment processes. Its removal from effluents is crucial due to its potential carcinogenic effects. Innovative methods utilizing biocoagulants like Moringa oleifera extracts have shown promise in effectively removing this dye from contaminated water.

Case Study: Biocoagulation for Dye Removal

- Objective: To evaluate the efficacy of Moringa oleifera seed extracts in removing this compound from synthetic wastewater.

- Methodology: Various concentrations of Moringa extracts were tested against standard alum coagulants.

- Results: The study demonstrated that Moringa extracts achieved up to 95% removal efficiency under optimal conditions, significantly outperforming traditional methods .

Potential in Photovoltaic Applications

Recent molecular modeling studies suggest that this compound could be developed into novel materials for visible light harvesting applications. The design incorporates semiconductor anchoring groups that may enhance energy conversion efficiencies in solar cells .

Safety and Environmental Concerns

Despite its utility, this compound poses environmental risks due to its toxicity and potential carcinogenicity. Proper handling and disposal protocols are essential to mitigate adverse effects on human health and ecosystems.

Table 2: Toxicological Profile

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg (rat) |

| Carcinogenicity | Possible (IARC Group 2B) |

| Environmental Impact | High (aquatic toxicity) |

Mécanisme D'action

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing, the compound binds to fibers through ionic and covalent interactions, while in biological staining, it interacts with cellular components to provide contrast.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitro-

- Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-4-chloro-2-hydroxy-

Uniqueness

The presence of the chloro group at the 5-position and the monosodium salt form make this compound unique. These structural features contribute to its specific chemical reactivity and solubility properties, distinguishing it from other similar azo compounds.

Activité Biologique

Mordant Black 38, an azo dye, is primarily used in textile dyeing processes. Its biological activity has garnered attention due to its potential environmental impacts and interactions with biological systems. This article explores the biological activity of this compound, focusing on its degradation by microbial strains, toxicity assessments, and potential applications in bio-mordanting.

Chemical Structure and Properties

This compound is classified as an azo dye characterized by the presence of two aromatic amine groups connected by a diazo bond. Its chemical formula is CHNOS, with a molecular weight of approximately 396.37 g/mol. The structure contributes to its stability and resistance to degradation, making it a challenge for environmental remediation.

Microbial Degradation

Recent studies have highlighted the ability of certain microbial strains to degrade this compound effectively. A notable study evaluated the decolorization efficiency of Streptomyces albidoflavus 3MGH, which demonstrated significant capability in degrading various azo dyes, including this compound. The strain achieved up to 53.43% decolorization within five days under optimized conditions (pH 6 and temperature of 35 °C) .

Table 1: Decolorization Efficiency of Streptomyces albidoflavus on Azo Dyes

| Azo Dye | Initial Concentration (g/L) | Decolorization (%) | Total Organic Carbon Reduction (%) |

|---|---|---|---|

| Reactive Orange 122 | 0.3 | 60.74 | 94.4 |

| Direct Blue 15 | 0.3 | 61.38 | 86.3 |

| This compound | 0.3 | 53.43 | 68.2 |

The study utilized analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the degradation products, revealing metabolites like benzene and naphthalene derivatives .

Toxicity Assessments

This compound poses potential risks to aquatic life and human health due to its chemical stability and toxicity. Studies indicate that azo dyes can be toxic to microorganisms and may disrupt aquatic ecosystems when released into water bodies without adequate treatment.

Case Study: Toxicity on Aquatic Organisms

A case study assessed the impact of this compound on Daphnia magna, a standard test organism for ecotoxicological studies. Results indicated significant lethality at concentrations above 50 mg/L , highlighting the need for effective biodegradation strategies before environmental release .

Applications in Bio-Mordanting

Despite its challenges, this compound can be utilized in bio-mordanting processes where natural substances enhance dye uptake in textiles. Research has shown that bio-mordants can improve color fastness and stability compared to traditional metallic mordants.

Table 2: Comparison of Bio-Mordants with Traditional Mordants

| Mordant Type | Color Fastness | Environmental Impact |

|---|---|---|

| Traditional Metal | High | High (toxic metals) |

| Bio-Mordants (e.g., Acacia, Tannins) | Moderate to High | Low |

Studies suggest that using natural bio-mordants combined with this compound can yield unique color shades while minimizing environmental harm .

Propriétés

IUPAC Name |

sodium;3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O6S.Na/c1-9(23)20-12-4-2-3-10-5-6-14(24)17(16(10)12)22-21-13-7-11(19)8-15(18(13)25)29(26,27)28;/h2-8,24-25H,1H3,(H,20,23)(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGPESHNHVBCDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064361 | |

| Record name | Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-96-9 | |

| Record name | Benzenesulfonic acid, 3-(2-(8-(acetylamino)-2-hydroxy-1-naphthalenyl)diazenyl)-5-chloro-2-hydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[2-[8-(acetylamino)-2-hydroxy-1-naphthalenyl]diazenyl]-5-chloro-2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-2-hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.